molecular formula C16H32N8O5 B1330336 Sialin CAS No. 70921-63-0

Sialin

货号: B1330336
CAS 编号: 70921-63-0
分子量: 416.48 g/mol
InChI 键: WDVIDPRACNGFPP-QWRGUYRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sialin, encoded by the SLC17A5 gene, is a lysosomal membrane transporter that functions as a H+-coupled symporter for sialic acid export into the cytosol . It is unique within the solute carrier 17 (SLC17) family for its ability to utilize dual transport mechanisms: a proton-coupled mechanism for sialic acid and a membrane potential-driven mechanism for neurotransmitters like glutamate and N-acetylaspartylglutamate (NAAG) into synaptic vesicles . Mutations in the SLC17A5 gene cause devastating Free Sialic Acid Storage Disorders (FSASDs), including the neurodegenerative conditions Salla Disease and Infantile Sialic Acid Storage Disease (ISSD), which are characterized by lysosomal accumulation of free sialic acid and severe neurological decline . Beyond its role in lysosomal export, this compound is also an essential vesicular transporter for the neuromodulator NAAG, directly linking it to neuronal activity . Recent cryo-electron microscopy structures have elucidated key conformational states of human this compound, providing insight into its transport cycle and inhibition, such as by Fmoc-Leu-OH . Furthermore, emerging research indicates that this compound also mediates nitrate efflux, and its expression is highly elevated in dysfunctional endothelial cells, suggesting a novel role in vascular inflammation and nitric oxide bioavailability . This multi-functional transporter is therefore a critical target for research into lysosomal storage diseases, neurodegenerative processes, and vascular biology. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

属性

CAS 编号

70921-63-0

分子式

C16H32N8O5

分子量

416.48 g/mol

IUPAC 名称

(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C16H32N8O5/c17-6-2-1-4-10(23-13(26)9-22-12(25)8-18)14(27)24-11(15(28)29)5-3-7-21-16(19)20/h10-11H,1-9,17-18H2,(H,22,25)(H,23,26)(H,24,27)(H,28,29)(H4,19,20,21)/t10-,11-/m0/s1

InChI 键

WDVIDPRACNGFPP-QWRGUYRKSA-N

SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN

手性 SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN

规范 SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN

序列

GGKR

产品来源

United States

科学研究应用

Physiological Functions of Sialin

This compound is essential for maintaining cellular homeostasis by regulating sialic acid levels in the cytosol. It facilitates the import of dietary sialic acid and plays a significant role in neurotransmitter transport.

Neurotransmitter Transport

Recent studies indicate that this compound is not only involved in sialic acid transport but also in the transport of neurotransmitters such as glutamate and aspartate into synaptic vesicles. This dual function suggests its critical role in synaptic transmission and neuronal communication .

Lysosomal Storage Disorders

Mutations in the SLC17A5 gene lead to two major neurodegenerative disorders: Salla disease and infantile sialic acid storage disease (ISSD). These conditions are characterized by the accumulation of sialic acid within lysosomes, resulting in severe neurological deficits. The severity of these disorders correlates with the level of functional this compound activity .

Table 1: Characteristics of Lysosomal Storage Disorders Associated with this compound

DisorderGenetic MutationSymptomsSeverity Level
Salla DiseaseSLC17A5Developmental delay, ataxiaModerate
Infantile Sialic Acid Storage DiseaseSLC17A5Severe neurological impairmentSevere

Drug Development

The structural modeling of this compound has paved the way for high-throughput screening (HTS) to identify potential pharmacological agents that can modulate its activity. Recent studies utilized homology modeling and molecular docking to explore interactions between this compound and synthetic analogues of sialic acid, revealing potential inhibitors that could serve as therapeutic agents for related disorders .

Salivary Gland Regeneration

Research has demonstrated that this compound plays a pivotal role in the regeneration of salivary glands following injury. A study involving submandibular gland duct ligation in rats showed that manipulation of this compound expression affected polysialic acid synthesis, which is crucial for tissue regeneration .

Table 2: Experimental Findings on this compound's Role in Salivary Gland Regeneration

Study ReferenceMethodologyKey Findings
Wang et al., 2022Rat model of gland regenerationThis compound knockdown inhibited regeneration
PMC3322832Molecular dockingIdentified potential inhibitors for this compound

Potential Research Areas

  • Investigating the role of this compound in other types of cells beyond neurons and salivary glands.
  • Developing specific inhibitors or enhancers targeting this compound to treat associated disorders.
  • Exploring the implications of dietary sialic acid on health through this compound-mediated transport.

相似化合物的比较

Table 1: Structural and Functional Features of this compound and Related Transporters

Feature This compound (SLC17A5) VGLUT2 (SLC17A6) GlpT (E. coli)
Substrates Sialic acid, NO₃⁻, NAAG Glutamate Glycerol-3-phosphate
Transport Mechanism H⁺ symport (lysosome); Electrical gradient (vesicles) H⁺ antiport H⁺ symport
Cellular Role Lysosomal export, synaptic vesicles, nitrate transport Glutamate uptake into synaptic vesicles Nutrient uptake
Disease Link Salla disease, ISSD Neurological disorders N/A
Key Structural Motifs Glu171/Glu175 (pH sensing), Arg168 (conformation) Tyr135, Gln187 (substrate binding) Conserved TM helices
Resolution of Structures 2.8–3.4 Å (cryo-EM) 3.2–3.8 Å (cryo-EM) 3.3 Å (X-ray)

Functional Comparison: Substrate Specificity and Transport Mechanisms

  • Sialic Acid vs. In contrast, VGLUT2 exclusively transports glutamate via H⁺ antiport .
  • Nitrate Transport: this compound uniquely mediates electrogenic 2NO₃⁻/H⁺ cotransport in salivary glands, a role absent in VGLUT2 or GlpT .

Table 2: Key Residues in this compound and Functional Impact

Residue Role Impact of Mutation Evidence
Glu171/Glu175 Proton coupling 60% reduced transport efficiency
Arg168 Conformational regulation Locks this compound in lumen-open state
Ser61 Cytosolic gate modulation Impairs substrate release
Tyr119 Substrate coordination Aligns with VGLUT2’s Tyr135

Disease Associations and Mutational Impact

  • This compound Mutations :
    • Severe mutations (e.g., Gly328Glu, Pro334Arg) cause ISSD via structural disruptions .
    • Mild mutations (e.g., His183Arg) retain partial function, correlating with Salla disease .

pH Sensitivity and Conformational Dynamics

This compound’s transport cycle is pH-dependent, with Glu171/Glu175 acting as proton sensors. This contrasts with DgoT, where Glu133 mediates proton coupling .

常见问题

Q. What are the primary functional roles of Sialin (SLC17A5) in cellular transport mechanisms?

this compound is a multifunctional transporter involved in both lysosomal efflux of sialic acid and synaptic vesicle loading of neurotransmitters like N-acetylaspartylglutamate (NAAG). Its proton-coupled antiport mechanism facilitates the export of sialic acid from lysosomes, while in neurons, it uses membrane potential (Δψ) to transport NAAG into synaptic vesicles . Methodologically, these roles are validated through in vitro pH-gradient assays, radiolabeled substrate tracking, and knockout mouse models showing reduced NAAG levels in this compound-deficient brains .

Q. How can researchers experimentally distinguish this compound’s lysosomal versus synaptic vesicle functions?

  • Compartment-specific inhibitors : Use bafilomycin A1 (lysosomal proton pump inhibitor) to isolate lysosomal activity or valinomycin (disrupts Δψ) to study synaptic vesicle transport .
  • Cell-type models : Compare this compound activity in lysosome-rich non-neuronal cells (e.g., fibroblasts) versus neuronal cultures .
  • Substrate specificity assays : Test transport kinetics for sialic acid (lysosomal) versus NAAG/glutamate (synaptic) under varying pH and membrane potentials .

Q. What are the standard methods to validate this compound expression and localization in mammalian cells?

  • Immunofluorescence/confocal microscopy : Use antibodies against this compound (e.g., anti-SLC17A5) with organelle markers (e.g., LAMP1 for lysosomes, synaptophysin for vesicles) .
  • Subcellular fractionation : Isolate lysosomal and synaptic vesicle fractions via differential centrifugation, followed by Western blotting .
  • Knockdown/knockout controls : Compare wild-type and this compound-deficient cells to confirm specificity .

Advanced Research Questions

Q. How do conflicting reports on this compound’s transport mechanism (pH-driven vs. Δψ-driven) impact experimental design?

Discrepancies arise from this compound’s dual roles in lysosomes (pH-dependent) and synaptic vesicles (Δψ-dependent). To resolve this:

  • Context-dependent assays : Design experiments replicating lysosomal (pH 4.5–5.5) or synaptic (neutral pH with Δψ) conditions .
  • Structural studies : Use cryo-EM (e.g., at 2.8 Å resolution) to capture conformational states in both environments, clarifying proton coupling versus voltage sensitivity .
  • Mutagenesis : Target residues implicated in proton binding (e.g., His79) or voltage-sensing domains to dissect mechanisms .

Q. What strategies address challenges in characterizing this compound’s structural dynamics during substrate transport?

  • Cryo-EM trapping : Stabilize this compound in substrate-bound, occluded, and outward-open states using non-hydrolysable substrate analogs or inhibitory antibodies .
  • Molecular dynamics simulations : Model protonation states and conformational shifts under lysosomal vs. synaptic conditions .
  • Cross-linking mass spectrometry : Identify residue interactions during substrate translocation .

Q. How can researchers reconcile contradictory data on this compound’s role in nitric oxide (NO) homeostasis?

Some studies link this compound-mediated nitrate transport to NO synthesis, while others find no direct correlation. Methodological solutions include:

  • Tissue-specific knockout models : Assess NO levels in this compound-deficient organs (e.g., liver, brain) versus global knockouts .
  • Isotope tracing : Use ¹⁵N-labeled nitrate to track conversion to NO in this compound-expressing cells .
  • Multi-omics integration : Combine transcriptomics (this compound co-expressed genes) and metabolomics (NO pathway intermediates) to identify indirect regulatory roles .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for analyzing this compound transport kinetics in heterologous expression systems?

  • Michaelis-Menten curve fitting : Calculate KmK_m and VmaxV_{max} for substrates (e.g., sialic acid, NAAG) under varying pH/Δψ .
  • Error analysis : Use bootstrap resampling to account for variability in radiolabeled substrate uptake assays .
  • Comparative kinetics : Apply paired t-tests or ANOVA to compare wild-type vs. mutant this compound transport rates .

Q. How should researchers handle discrepancies between in vitro and in vivo this compound activity data?

  • Contextual validation : Replicate in vitro conditions (e.g., pH, ion gradients) in ex vivo tissue slices .
  • Pharmacological modulation : Test if in vivo inhibitors (e.g., sialic acid analogs) recapitulate in vitro findings .
  • Single-cell sequencing : Identify cell populations where this compound’s in vivo activity diverges from homogenized in vitro models .

Experimental Design and Reproducibility

Q. What controls are essential for ensuring reproducibility in this compound-related transport assays?

  • Negative controls : Use this compound-knockout cells or non-functional mutants .
  • Buffer standardization : Precisely control pH (lysosomal: 4.5–5.5; synaptic: 7.0–7.4) and ion concentrations (e.g., K⁺/Cl⁻ gradients) .
  • Blinded analysis : Assign independent researchers to prepare samples and analyze data to reduce bias .

Q. How can researchers optimize cryo-EM workflows for this compound structure determination?

  • Sample preparation : Use nanodiscs or amphipols to stabilize this compound in lipid-like environments .
  • Grid screening : Collect >10,000 micrographs to ensure sufficient particle counts for low-abundance conformers .
  • Validation : Cross-validate cryo-EM maps with mutagenesis data (e.g., residue proximity in predicted binding pockets) .

Data Presentation and Reporting

Q. What are the best practices for presenting this compound transport data in publications?

  • Dual-axis plots : Display substrate uptake (left axis) against pH/Δψ (right axis) to highlight mechanistic dependencies .
  • Structural overlays : Align cryo-EM maps of this compound in different states to illustrate conformational changes .
  • Supplemental datasets : Provide raw kinetic data and statistical analyses in accessible formats (e.g., .csv) .

Q. How should conflicting mechanistic hypotheses about this compound be addressed in discussion sections?

  • Weight-of-evidence approach : Compare support for pH-driven vs. Δψ-driven models across experimental systems .
  • Limitations acknowledgment : Note caveats (e.g., overexpression artifacts in heterologous systems) .
  • Unified models : Propose integrative mechanisms (e.g., pH modulates Δψ sensitivity) for future testing .

Tables

Table 1: Key Methodological Tools for this compound Research

Technique Application Example References
Cryo-EMStructural dynamics at 2.8 Å resolution
Radiolabeled uptakeSubstrate transport kinetics (Km/Vmax)
Knockout mouse modelsIn vivo functional validation
Cross-linking MSResidue interaction mapping during transport

Table 2: Common Pitfalls and Solutions in this compound Studies

Pitfall Solution
Overexpression artifactsUse endogenous promoters or knock-in models
Buffer condition variabilityStandardize pH/Δψ with continuous monitoring
Conflicting substrate specificityTest multiple substrates in parallel assays

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。